molecular formula C5H11Br2NO B6608864 (3R)-3-amino-1-bromopentan-2-one hydrobromide CAS No. 2866253-86-1

(3R)-3-amino-1-bromopentan-2-one hydrobromide

Cat. No.: B6608864
CAS No.: 2866253-86-1
M. Wt: 260.95 g/mol
InChI Key: PHBADYKBWFQYER-PGMHMLKASA-N
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Description

(3R)-3-amino-1-bromopentan-2-one hydrobromide is a versatile chemical compound used in various scientific research fields. Its unique properties make it valuable for studying enzyme reactions and developing pharmaceuticals. The compound is characterized by the presence of an amino group and a bromine atom attached to a pentanone backbone, which contributes to its reactivity and utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 3-pentanone using bromine in the presence of a catalyst, followed by the reaction with ammonia or an amine to introduce the amino group. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of (3R)-3-amino-1-bromopentan-2-one hydrobromide may involve large-scale bromination and amination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-1-bromopentan-2-one hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, to form different derivatives.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form larger molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Hydroxide ions, alkoxide ions, and amines.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include substituted pentanones, alcohols, and various condensation products, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3R)-3-amino-1-bromopentan-2-one hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Employed in enzyme inhibition studies and as a probe for investigating biochemical pathways.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of enzyme inhibitors and receptor modulators.

    Industry: Applied in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products

Mechanism of Action

The mechanism by which (3R)-3-amino-1-bromopentan-2-one hydrobromide exerts its effects involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzymatic activity. This interaction often involves the formation of covalent bonds or strong non-covalent interactions with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

    3-bromopropylamine hydrobromide: Similar in structure but with a shorter carbon chain.

    2-bromoethylamine hydrobromide: Another related compound with a different carbon chain length.

    3-chloropropylamine hydrochloride: Similar in functionality but with chlorine instead of bromine.

Uniqueness

(3R)-3-amino-1-bromopentan-2-one hydrobromide is unique due to its specific combination of an amino group and a bromine atom on a pentanone backbone. This unique structure allows it to participate in a wide range of chemical reactions and makes it particularly valuable in synthetic and medicinal chemistry .

Properties

IUPAC Name

(3R)-3-amino-1-bromopentan-2-one;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrNO.BrH/c1-2-4(7)5(8)3-6;/h4H,2-3,7H2,1H3;1H/t4-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBADYKBWFQYER-PGMHMLKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)CBr)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)CBr)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Br2NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.95 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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